molecular formula C52H42CaF6O7 B605417 AMG-837 Calcium Hydrate

AMG-837 Calcium Hydrate

Cat. No.: B605417
M. Wt: 933.0 g/mol
InChI Key: QDINKBCSIAWNMP-XYDYARRRSA-L
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Description

Contextual Background of G Protein-Coupled Receptor 40 (GPR40/FFA1) Agonism in Chemical Biology

G Protein-Coupled Receptor 40 (GPR40 or FFA1) is a receptor that is primarily expressed in pancreatic β-cells and, to some extent, in enteroendocrine cells of the gut. uni-duesseldorf.dediabetesjournals.org In the landscape of chemical biology, GPR40 is of significant interest because its endogenous ligands are medium and long-chain free fatty acids (FFAs). uni-duesseldorf.derndsystems.com The activation of GPR40 by these FFAs has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). rndsystems.commedchemexpress.com This glucose-dependent mechanism is a highly attractive feature for potential therapeutic agents, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues that stimulate insulin release irrespective of blood glucose levels. plos.orgpatsnap.com

The signaling cascade initiated by GPR40 activation predominantly involves the Gαq/11 pathway. diabetesjournals.orgfrontiersin.org This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations, augmenting insulin secretion. diabetesjournals.orgfrontiersin.orgsemanticscholar.org The discovery and elucidation of this pathway have spurred the development of synthetic small-molecule GPR40 agonists by pharmaceutical companies and academic labs. These agonists serve as chemical probes to further dissect the receptor's function and as potential starting points for drug discovery programs aimed at treating type 2 diabetes. diabetesjournals.orgplos.orgnih.gov

The field has seen the development of various classes of GPR40 agonists, including partial agonists and full agonists (sometimes referred to as AgoPAMs or positive allosteric modulators). frontiersin.orgplos.org This distinction is crucial, as it appears to correlate with different physiological responses, a key area of investigation where compounds like AMG-837 play a vital role.

Historical Perspective of AMG-837 Calcium Hydrate's Emergence as a Research Compound

AMG-837 emerged from a dedicated research program at Amgen aimed at identifying potent and orally bioavailable GPR40 agonists. nih.govnih.gov Its discovery was the result of a high-throughput screening campaign that identified a series of β-substituted phenylpropanoic acids as promising leads. rndsystems.complos.org Subsequent optimization of this series led to the identification of AMG-837, which demonstrated robust, glucose-dependent stimulation of insulin secretion in preclinical rodent models. nih.govnih.gov

The initial synthesis of AMG-837 involved a multi-step process. frontiersin.org A key development in its emergence as a stable and usable research compound was the preparation of a more stable, crystalline hemicalcium salt dihydrate form. frontiersin.org This salt form offered improved physicochemical properties compared to the free acid, facilitating its use in further research. frontiersin.org

Preclinical characterization, published around 2011, established AMG-837 as a potent partial agonist of the GPR40 receptor. plos.orgmdpi.com These foundational studies detailed its activity in various in vitro assays, such as GTPγS binding, inositol phosphate (B84403) accumulation, and calcium flux assays, confirming its mechanism of action through the GPR40 receptor. semanticscholar.orgnih.govmdpi.com The specificity of AMG-837 was demonstrated in studies using islets from GPR40 knockout mice, where the compound's insulin-secreting effect was abolished. plos.orgsemanticscholar.org These initial findings positioned AMG-837 as a valuable tool for studying the consequences of partial GPR40 agonism.

Fundamental Research Questions and Current Academic Significance of AMG-837 Calcium Hydrate (B1144303)

This compound has become a significant tool in academic research for addressing several fundamental questions surrounding GPR40 biology. Its primary utility lies in its characterization as a selective partial agonist, which allows researchers to dissect the differential effects of varying degrees of receptor activation. plos.orgchemicalprobes.org

A key research question that AMG-837 helps to answer is the differential physiological impact of partial versus full GPR40 agonism. Studies have shown that while full agonists like AM-1638 can stimulate both insulin secretion from pancreatic β-cells and incretin (B1656795) (GLP-1 and GIP) release from enteroendocrine cells, the effects of the partial agonist AMG-837 appear to be largely restricted to the pancreatic β-cell axis. plos.orgchemicalprobes.org This makes AMG-837 an invaluable probe for isolating and studying the direct effects of GPR40 activation on insulin secretion, independent of the incretin effect. plos.orgchemicalprobes.org

Furthermore, AMG-837 is used to investigate the downstream signaling pathways of GPR40. As it primarily signals through the Gαq pathway, it can be used to study the specific cellular events that follow this activation, such as calcium mobilization and inositol phosphate production, without significantly engaging other potential pathways like Gαs. frontiersin.orgsemanticscholar.orgchemicalprobes.org

The academic significance of AMG-837 has persisted even after the discontinuation of some GPR40 agonists in clinical trials due to off-target effects. nih.govmdpi.com Its well-defined pharmacology and high selectivity for GPR40 over other related receptors make it a reliable research tool. chemicalprobes.org It serves as a benchmark compound in the development and characterization of new GPR40 agonists and is used in both in vitro and in vivo studies to explore the receptor's role in various physiological and pathophysiological contexts beyond glycemic control. uni-duesseldorf.depatsnap.com Its utility as a chemical probe for understanding the nuanced biology of GPR40 remains a cornerstone of its academic significance.

Data Tables

Table 1: In Vitro Activity of AMG-837

Assay Cell Line/System Species EC₅₀ (nM) Efficacy Reference(s)
GTPγS Binding A9_GPR40 membranes Human 1.5 ± 0.1 Partial Agonist plos.org
Inositol Phosphate Accumulation A9_GPR40 cells Human 7.8 ± 1.2 Partial Agonist semanticscholar.org
Calcium Flux CHO-GPR40 cells Human 120 ± 10 Partial Agonist (29% Eₘₐₓ) plos.org

Interactive Data Table 1: In Vitro Activity of AMG-837

Table 2: Mentioned Chemical Compounds

Compound Name Other Names/Synonyms
This compound AMG-837
AM-1638 -
TAK-875 Fasiglifam (B1672068)
Inositol triphosphate IP3

Interactive Data Table 2: Mentioned Chemical Compounds

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDINKBCSIAWNMP-XYDYARRRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42CaF6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Methodologies for Amg 837 Calcium Hydrate

Strategic Approaches to the Synthesis of AMG-837 Calcium Hydrate (B1144303) and its Precursors

The two primary fragments are:

Fragment 1: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

Fragment 2: 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl acs.orgresearchgate.net

The final step in the synthesis of the active pharmaceutical ingredient involves the coupling of these two fragments. acs.org

Table 1: Key Synthetic Fragments for AMG-837

Fragment Name Chemical Structure Role in Synthesis
(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid C₁₂H₁₂O₃ Chiral acid core containing the alkyne moiety.

The stereochemistry of AMG-837 is critical for its biological activity, with the (S)-enantiomer being the desired product. semanticscholar.orgnih.gov Achieving high enantiomeric purity is a key challenge in the synthesis.

Early process development utilized a classical resolution method to isolate the required (S)-enantiomer of the β-alkynyl acid fragment (Fragment 1). acs.orgresearchgate.net This technique involves reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired diastereomeric salt is treated to regenerate the enantiomerically pure acid.

Alternative asymmetric synthesis approaches have also been developed to achieve better control and efficiency. These methods aim to create the desired stereocenter directly rather than separating a racemic mixture. Two notable methods include:

A highly diastereoselective conjugate alkynylation using an ephedrine-derived oxazepanedione as a chiral auxiliary.

An enantioselective alkynylation of a Meldrum's acid derivative, which is mediated by a chiral zinc cinchonidine (B190817) reagent. researchgate.net

Key Chemical Transformations and Reaction Mechanisms

The synthesis of AMG-837 involves several critical chemical transformations that are essential for constructing the target molecule. The formation of the biphenyl (B1667301) system and the subsequent coupling of the two main fragments are particularly noteworthy.

The biphenyl moiety within Fragment 2 is constructed using the Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds between aryl groups. gre.ac.uknih.govrsc.org

In the synthesis of 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl, the key step involves coupling an appropriately substituted aryl boronic acid or ester with an aryl halide. acs.orgresearchgate.net The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoborane compound transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst. gre.ac.uk

Following the successful coupling to form the biphenyl core, a subsequent bromination step, typically on a benzylic methyl group, yields the final 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl fragment. acs.orgresearchgate.net

The final convergent step in the synthesis is the coupling of Fragment 1 and Fragment 2. This is achieved through a chemoselective O-alkylation of the phenolic hydroxyl group on (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid with the benzylic bromide of 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl. acs.orgresearchgate.net

Chemoselectivity is crucial in this step because Fragment 1 contains two acidic protons: one on the carboxylic acid and one on the phenol. The reaction must selectively alkylate the more nucleophilic phenoxide ion without competing reactions at the carboxylate. This is accomplished by using a specific base that facilitates the desired reaction. The use of tetrabutylphosphonium (B1682233) hydroxide (B78521) has been reported to mediate this direct and chemoselective coupling effectively. acs.orgresearchgate.net The bulky cation may play a role in modulating the reactivity of the two acidic sites, favoring alkylation at the phenol.

Process Development and Scalability Considerations for Research Quantities

Significant effort was invested in transforming the initial discovery synthesis of AMG-837 into a process suitable for producing larger quantities required for further research and development. The initial 12-step synthesis was streamlined into a more robust 9-step route. acs.org

A critical aspect of process development was the selection of the final salt form. The free acid form of AMG-837 exhibited poor physicochemical stability. acs.org While a sodium salt was initially selected for early development, a more stable, crystalline hemicalcium salt dihydrate form was subsequently identified and developed. This calcium hydrate salt provided better stability and handling properties, making it more suitable for a drug substance. acs.orgresearchgate.net

| Final Form | Free Acid | Crystalline hemicalcium salt dihydrate |

Salt Form Development for Research Stability and Handling

The inherent physicochemical characteristics of an active pharmaceutical ingredient (API) can significantly impact its suitability for research and development. The free acid form of AMG-837 presented notable challenges due to its poor physicochemical stability. This instability necessitated the exploration of various salt forms to identify a more robust and reliable alternative for research purposes.

Initial investigations into salt forms of AMG-837 included a lysine (B10760008) salt. However, this particular salt exhibited high hygroscopicity, meaning it readily absorbed moisture from the atmosphere. This property, coupled with poor crystallinity, rendered the lysine salt suboptimal for accurate handling and formulation in a research environment. The absorption of water can lead to inconsistencies in sample weight and potential degradation of the compound, thereby compromising the reliability of experimental results.

This led researchers to evaluate other potential salt candidates, including sodium and calcium salts. Through rigorous screening and characterization, the hemicalcium salt dihydrate of AMG-837 emerged as the preferred form. Its superior stability and well-defined crystalline structure offered significant advantages over the free acid and the initially explored lysine salt.

Significance of Calcium Hydrate Form in Research Materials

The selection of the calcium hydrate salt form of AMG-837 was a critical step in ensuring the compound's viability as a research tool. This form provides enhanced stability and improved handling characteristics, which are paramount for obtaining accurate and reproducible data in preclinical studies.

Detailed Research Findings:

The superior properties of the AMG-837 calcium hydrate salt are evident when compared to its free acid and other salt forms. The crystalline nature of the calcium hydrate salt contributes to its stability by providing a more ordered and less reactive solid-state structure. This contrasts with the less stable nature of the amorphous free acid.

The improved stability of the this compound ensures a longer shelf-life and resistance to degradation under typical storage conditions. This is a critical factor in a research setting, where compounds may be stored for extended periods before use. The reliability of a research compound is directly linked to its stability, as any degradation can lead to a loss of potency and the formation of impurities, which could confound experimental outcomes.

Below is a comparative overview of the known properties of different forms of AMG-837:

FormPhysicochemical PropertiesImplications for Research
Free Acid Poor physicochemical stabilityInconsistent results, potential for degradation, difficult to handle.
Lysine Salt High hygroscopicity, poor crystallinityInaccurate weighing, potential for degradation, difficult to handle and formulate.
Sodium Salt Investigated as a potential alternativeLess stable than the calcium salt.
Calcium Hydrate Salt Crystalline, improved stabilityEnhanced reliability and reproducibility of experiments, easier to handle and weigh accurately, longer shelf-life.

Molecular and Cellular Pharmacology of Amg 837 Calcium Hydrate

GPR40/FFA1 Receptor Interaction and Binding Dynamics

The interaction of AMG-837 with the GPR40 receptor is characterized by its specific binding affinity and its allosteric effects in the presence of other ligands.

Radioligand Binding Assays for Affinity Determination (e.g., [3H]AMG-837)

Radioligand binding assays using tritiated AMG-837 ([3H]AMG-837) have been instrumental in quantifying its affinity for the GPR40 receptor. In membranes from A9 cells expressing the human GPR40 receptor, [3H]AMG-837 demonstrated a high affinity with a dissociation constant (Kd) of 3.6 nM. biorxiv.orgnih.gov Saturation binding experiments revealed a Bmax value of 7.9 ± 0.5 pmol/mg protein. nih.gov

Competition binding studies further elucidated the binding characteristics. Unlabeled AMG-837 effectively inhibited the specific binding of [3H]AMG-837 to the human FFA1 receptor with a pIC50 of 8.13. medchemexpress.combiorxiv.orgmedchemexpress.com This value is consistent with the Kd obtained from saturation experiments. biorxiv.orgnih.gov

ParameterValueCell LineReference
Kd 3.6 nMA9 cells (human GPR40) biorxiv.orgnih.gov
pIC50 8.13A9 cells (human GPR40) medchemexpress.combiorxiv.orgmedchemexpress.com
Bmax 7.9 ± 0.5 pmol/mg proteinA9 cells (human GPR40) nih.gov

Intracellular Signaling Pathway Elucidation

Upon binding to GPR40, AMG-837 triggers specific intracellular signaling cascades, primarily through the Gαq pathway. plos.orgnih.govmdpi.comnih.gov

G Protein Coupling and Activation Profiling (e.g., GTPγS Binding)

The activation of GPR40 by AMG-837 leads to the coupling and activation of Gαq proteins. plos.orgnih.govmdpi.comnih.gov This has been demonstrated using [35S]GTPγS binding assays. In cell membranes from an A9-derived cell line stably overexpressing human GPR40, AMG-837 stimulated [35S]GTPγS binding with a half-maximal effective concentration (EC50) of 1.5 ± 0.1 nM. plos.orgnih.gov However, studies have shown that AMG-837, unlike some other synthetic agonists, does not stimulate Gs signaling and subsequent cAMP production. nih.gov

Second Messenger Cascade Activation (e.g., Inositol (B14025) Phosphate (B84403) Accumulation, Intracellular Calcium Flux)

The activation of the Gαq pathway by AMG-837 initiates the production of second messengers, including inositol phosphates and the mobilization of intracellular calcium. nih.govplos.orgbiorxiv.orgmedchemexpress.comrndsystems.complos.orgnih.govmdpi.comsemanticscholar.orgnih.govmedchemexpress.comtargetmol.comtargetmol.cominvivochem.cn

In an A9 cell line stably expressing GPR40, AMG-837 stimulated the accumulation of inositol phosphate (IP) with an EC50 of 7.8 ± 1.2 nM. semanticscholar.org In another study using A9 cells, the EC50 for IP accumulation was reported as 41 nM. medchemexpress.com In human islets, AMG-837 was shown to be less efficacious in stimulating IP production compared to full agonists like AM-1638 and AM-6226. nih.gov

A key consequence of GPR40 activation is the flux of intracellular calcium. nih.govplos.orgbiorxiv.orgmedchemexpress.comrndsystems.complos.orgnih.govmdpi.comsemanticscholar.orgnih.govmedchemexpress.comtargetmol.comtargetmol.cominvivochem.cn In CHO cells transiently transfected with human GPR40, AMG-837 stimulated calcium flux with an EC50 of 13.5 ± 0.8 nM. nih.govsemanticscholar.org The potency of AMG-837 in stimulating calcium flux varies across species, with reported EC50 values of 22.6 nM for the mouse receptor and 31.7 nM for the rat receptor. medchemexpress.commedchemexpress.comrndsystems.comnih.gov AMG-837 acts as a partial agonist in calcium flux assays, with its maximal activity being lower than that of natural free fatty acid ligands and full synthetic agonists. biorxiv.orgplos.org

AssayCell Line/TissueSpeciesEC50 (nM)Reference
[35S]GTPγS Binding A9_GPR40 membranesHuman1.5 ± 0.1 plos.orgnih.gov
Inositol Phosphate Accumulation A9_GPR40 cellsHuman7.8 ± 1.2 semanticscholar.org
Inositol Phosphate Accumulation A9 cellsHuman41 medchemexpress.com
Calcium Flux CHO cellsHuman13.5 ± 0.8 nih.govsemanticscholar.org
Calcium Flux CHO cellsMouse22.6 medchemexpress.commedchemexpress.comrndsystems.comnih.gov
Calcium Flux CHO cellsRat31.7 medchemexpress.commedchemexpress.comrndsystems.comnih.gov

Receptor Selectivity and De-risking of Off-Target Activity in Cellular Systems

AMG-837 demonstrates high selectivity for the GPR40 receptor. Studies have shown that it does not exhibit activity at related free fatty acid receptors GPR41 (FFA2) and GPR43 (FFA3), or at GPR120, at concentrations up to 10 µM. nih.govsemanticscholar.orgtargetmol.comtargetmol.com Furthermore, no significant agonistic activity was observed for GPR41, GPR43, or GPR120 in other specific assays. nih.gov This high degree of selectivity is a crucial aspect in de-risking potential off-target effects.

Comparative Agonism Across Free Fatty Acid Receptors (e.g., GPR41, GPR43, GPR120)

AMG-837 is a potent partial agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). mdpi.comresearcher.liferesearchgate.net Its activity is highly selective for GPR40. In vitro studies using CHO cells engineered to express various free fatty acid receptors have demonstrated that AMG-837 induces calcium mobilization specifically in cells expressing GPR40. mdpi.comresearcher.life In contrast, it shows no significant agonistic activity at the related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 (FFA4) at concentrations up to 10 µM. mdpi.comresearcher.lifesemanticscholar.org This high degree of selectivity underscores its targeted mechanism of action on the GPR40 signaling pathway. researcher.life

Table 1: Comparative Agonism of AMG-837 Across Free Fatty Acid Receptors EC50 values determined by calcium mobilization/flux assays in vitro.

ReceptorAlternative NameAMG-837 EC50 (µM)Source
GPR40 FFA10.0135 mdpi.comresearcher.life
GPR41 FFA3>10 mdpi.comresearcher.life
GPR43 FFA2>10 mdpi.comresearcher.life
GPR120 FFA4>10 mdpi.comnih.gov

Broad Receptor Panel Screening in Vitro

To assess its specificity further, AMG-837 was evaluated against a wide array of other receptors. An external panel screening of 64 different receptors revealed no significant off-target activity, with the exception of weak inhibition at the a2-adrenergic receptor, where it showed an IC50 of 3 µM. frontiersin.orgplos.org Additionally, cell-based assays confirmed that AMG-837 does not activate peroxisome proliferator-activated receptors (PPARs) α, δ, and γ. frontiersin.orgplos.org This clean off-target profile in broad screening panels indicates that AMG-837 is a highly selective GPR40 agonist, a crucial characteristic for a pharmacological research tool. frontiersin.orgplos.org

Functional Outcomes in Isolated Cell Systems and Organoids

Glucose-Stimulated Secretion Enhancement in Pancreatic Islet Models

GPR40 is primarily expressed in the β-cells of pancreatic islets, where its activation is known to enhance glucose-stimulated insulin (B600854) secretion (GSIS). researcher.lifenih.gov In studies using isolated primary mouse islets, AMG-837 demonstrated a potent ability to augment insulin secretion in a glucose-dependent manner. nih.govdovepress.com At elevated glucose concentrations (16.7 mM), AMG-837 stimulated insulin secretion with a half-maximal effective concentration (EC50) of 142 ± 20 nM. researcher.lifenih.gov

Crucially, the insulin-potentiating effect of AMG-837 is contingent on ambient glucose levels; its activity is minimal at low glucose concentrations, which is a key feature of GPR40-mediated insulin release. nih.govdovepress.com The specificity of this action was unequivocally confirmed in experiments using islets from GPR40 knockout mice. researcher.lifenih.gov In these knockout islets, AMG-837 failed to potentiate insulin secretion, verifying that its functional effects on pancreatic islets are mediated specifically through GPR40. researcher.lifefrontiersin.orgnih.gov

Cellular Responses in Pancreatic Beta-Cell Lines (e.g., MIN6 cells)

The effects of AMG-837 have also been characterized in pancreatic beta-cell lines, such as MIN6 cells, which are a common model for studying insulin secretion. mdpi.com In MIN6 cells, AMG-837 acts as a potent stimulator of insulin secretion, with a reported EC50 of 4.8 nM. mdpi.comnih.gov The mechanism of action involves the coupling of GPR40 to the Gαq class of G-proteins. dovepress.com This activation leads to a signaling cascade that includes the formation of the second messenger inositol phosphate and a subsequent increase in intracellular calcium (Ca2+) concentrations, which are critical steps for triggering insulin exocytosis. frontiersin.orgnih.govdovepress.com The potency of AMG-837 in stimulating calcium flux in cell-based assays is consistent with its efficacy in promoting insulin secretion in both MIN6 cells and primary islets. plos.org

Table 2: Functional Outcomes of AMG-837 in Pancreatic Models

SystemFunctional OutcomeEC50Source
Isolated Mouse Islets Glucose-Stimulated Insulin Secretion142 nM mdpi.comnih.gov
MIN6 Beta-Cell Line Insulin Secretion4.8 nM mdpi.comnih.gov
CHO Cells (hGPR40) Calcium Flux13.5 nM researcher.life
A9 Cells (GPR40) Inositol Phosphate Accumulation7.8 nM frontiersin.org

Impact on Cellular Metabolism in Hepatic Cell Lines (e.g., HepG2 cells)

While GPR40 is expressed at low levels in the liver, the impact of GPR40 agonists on hepatic cells is an area of research, particularly in the context of drug development. Specific data detailing the direct effects of AMG-837 on the cellular metabolism of hepatic cell lines like HepG2 are not extensively documented in the reviewed literature. However, its impact has been assessed in comparative toxicology studies.

In a study comparing multiple GPR40 agonists, AMG-837 was used as a non-hepatotoxic control compound. The study demonstrated that while the GPR40 agonist fasiglifam (B1672068) (TAK-875) induced acute liver injury in mice and reduced cell viability in HepG2 cells, AMG-837 did not produce these toxic effects. This suggests that, unlike some other GPR40 agonists, AMG-837 does not adversely impact the fundamental health or viability of liver cells under the tested conditions. While agonists like GW9508 have been reported to reduce fat accumulation in HepG2 cells, similar metabolic characterization for AMG-837 is not available.

Preclinical Pharmacological Investigations in Non Human Models

In Vivo Receptor Engagement and Functional Response Assessments in Rodent Models

AMG-837 has been identified as a potent partial agonist of GPR40. semanticscholar.orgnih.gov Its activity has been characterized through various assays, including calcium flux assays in cell lines overexpressing the GPR40 receptor. semanticscholar.orgnih.gov In these assays, AMG-837 demonstrated potent partial agonism. semanticscholar.org Specifically, in aequorin Ca2+ flux assays, the EC50 values for mouse, rat, dog, and rhesus monkey GPR40 were determined to be 22.6 ± 1.8 nM, 31.7 ± 1.8 nM, 71.3 ± 5.8 nM, and 30.6 ± 4.3 nM, respectively. nih.gov This indicates that the compound's pharmacology can be studied across common preclinical species. nih.gov

The specificity of AMG-837 for GPR40 was confirmed through its lack of activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM. semanticscholar.orgnih.gov Further studies in isolated mouse islets demonstrated that AMG-837 stimulates insulin (B600854) secretion in a GPR40-dependent manner, as the effect was absent in islets from GPR40 knockout mice. semanticscholar.orgnih.govplos.org

Table 1: In Vitro Aequorin Ca2+ Flux Activity (EC50) of AMG-837 on GPR40 from Various Species
SpeciesEC50 (nM)
Mouse22.6 ± 1.8
Rat31.7 ± 1.8
Dog71.3 ± 5.8
Rhesus Monkey30.6 ± 4.3

Modulatory Effects on Glucose Homeostasis and Metabolism in Animal Models

Acute administration of AMG-837 has been shown to lower glucose excursions during glucose tolerance tests in both normoglycemic (Sprague-Dawley) and hyperglycemic, insulin-resistant (Zucker fatty) rats. semanticscholar.orgnih.govxmobio.com In normal Sprague-Dawley rats, AMG-837 suppressed plasma glucose levels in a dose-dependent manner following a glucose challenge. semanticscholar.orgresearchgate.net The improvement in glucose area under the curve (AUC) was dose-dependent. semanticscholar.orgresearchgate.net

In obese Zucker fatty rats, a model of insulin resistance, a single dose of AMG-837 also led to lower glucose levels following a glucose challenge. semanticscholar.orgresearchgate.net The glucose-lowering effect persisted with daily administration of AMG-837 for 21 days in these rats, indicating sustained efficacy. semanticscholar.orgnih.govhodoodo.com

The improvement in glucose control observed with AMG-837 is attributed to its ability to enhance glucose-stimulated insulin secretion (GSIS). semanticscholar.orgnih.gov In both Sprague-Dawley and Zucker fatty rats, administration of AMG-837 led to a dose-dependent increase in plasma insulin levels following a glucose challenge. semanticscholar.orgresearchgate.netresearchgate.net This effect was rapid and most prominent shortly after the glucose administration. semanticscholar.orgresearchgate.net The compound's activity is glucose-dependent, meaning it potentiates insulin secretion primarily when glucose levels are elevated. semanticscholar.orgmolnova.com Studies in isolated mouse islets further confirmed that AMG-837 stimulates insulin secretion with an EC50 of 142 ± 20 nM. semanticscholar.orgmedchemexpress.com

Dose-Response Characterization in Animal Models for Research Purposes

Dose-response studies have been conducted to characterize the in vivo efficacy of AMG-837. In normal Sprague-Dawley rats, oral administration of AMG-837 prior to an intraperitoneal glucose tolerance test (IPGTT) resulted in a dose-dependent reduction in glucose excursions. semanticscholar.orgresearchgate.net The half-maximal dose to lower post-prandial glucose in these rats was approximately 0.05 mg/kg. semanticscholar.orgmedchemexpress.com

In Zucker fatty rats, a single oral dose of AMG-837 resulted in a significant decrease in glucose AUC. semanticscholar.orgresearchgate.net Following 21 days of daily dosing in Zucker fatty rats, AMG-837 continued to show a dose-dependent improvement in glucose tolerance. semanticscholar.orgmolnova.commedchemexpress.com

Table 2: Dose-Dependent Effect of a Single Oral Dose of AMG-837 on Glucose AUC During IPGTT in Sprague-Dawley Rats
Dose (mg/kg)Improvement in Glucose AUC (%)
0.033.9
0.114.5*
0.318.8**

*p<0.05, **p<0.01 compared to vehicle-treated animals. semanticscholar.org

Comparative Studies with Related GPR40 Agonists in Preclinical Settings

AMG-837 is classified as a partial agonist of GPR40. semanticscholar.orgchemicalprobes.org In comparative studies, its activity has been contrasted with that of full GPR40 agonists, such as AM-1638. plos.orgnih.gov While both types of agonists stimulate insulin secretion, full agonists have been shown to also engage the enteroendocrine axis, leading to the secretion of incretin (B1656795) hormones like GLP-1 and GIP. plos.orgnih.gov

In contrast, the effects of partial agonists like AMG-837 appear to be primarily focused on the pancreatic β-cell axis to increase GSIS. chemicalprobes.orgplos.org In a head-to-head comparison in a mouse model of type 2 diabetes, the full agonist AM-1638 demonstrated a greater improvement in glucose control compared to AMG-837. semanticscholar.orgresearchgate.net This enhanced efficacy of full agonists is thought to be due to their dual mechanism of action, stimulating both insulin and incretin secretion. plos.orgnih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Pharmacophoric Elements for GPR40/FFA1 Agonism

The fundamental pharmacophore for GPR40/FFA1 agonists originates from the structure of endogenous long-chain fatty acids. acs.org Synthetic agonists have been engineered to mimic this natural structure, typically incorporating an acidic headgroup and a hydrophobic tail. acs.org

Key pharmacophoric elements essential for GPR40/FFA1 agonism include:

An Acidic Headgroup: A carboxylic acid moiety is a crucial feature, forming critical hydrogen bond interactions with key arginine residues (Arg183 and Arg258) and tyrosine residues (Tyr91 and Tyr240) within the receptor's binding pocket. acs.orgbiorxiv.org This interaction anchors the ligand to the receptor.

A Hydrophobic Tail: This portion of the molecule interacts with a hydrophobic pocket within the receptor, contributing significantly to binding affinity. The composition and conformation of this tail are major determinants of the compound's potency and selectivity.

The optimization of a series of β-substituted phenylpropanoic acids, identified from high-throughput screening, ultimately led to the development of AMG-837. nih.govplos.orgmiddlebury.edu

Systematic Structural Modifications and Their Effect on Agonistic Potency and Efficacy

The journey to discover potent and selective GPR40 agonists like AMG-837 involved extensive and systematic structural modifications. Researchers meticulously examined three key regions of the lead compounds: the acidic headgroup, the central linker, and the hydrophobic tail, to enhance potency, improve pharmacokinetic properties, and eliminate off-target activities. acs.org

The incorporation of specific chemical motifs, namely the alkyne and biphenyl (B1667301) groups, proved to be pivotal in the development of highly potent GPR40 agonists, including AMG-837. nih.govmiddlebury.edusemanticscholar.org

Alkyne Moiety: AMG-837 features an alkyne group at the β-position relative to the carboxylic acid. nih.govsemanticscholar.org Docking studies have revealed that this alkyne moiety plays a crucial role in binding by making favorable van der Waals contacts and occupying a small pocket near Ala182 and Leu186 within the GPR40 receptor. acs.org This interaction contributes to the higher potency of these compounds compared to analogs lacking this feature. acs.org The introduction of the alkyne was a key step in optimizing a series of 4-phenethynyldihydrocinnamic acid agonists. researchgate.netresearchgate.net

Biphenyl Moiety: A substituted biphenyl group, located remote from the carboxylic acid, is another defining feature of AMG-837 that significantly increases its potency on GPR40. nih.govmiddlebury.edusemanticscholar.org This hydrophobic tail occupies a distinct region of the binding pocket. Structure-activity relationship studies have explored various substitutions on the biphenyl ring to modulate lipophilicity and activity. For instance, adding groups like chlorine, methyl, or trifluoromethyl to the aryl ring has been shown to enhance potency in some assays. acs.org

The strategic combination of the alkyne and substituted biphenyl moieties in the structure of AMG-837 exemplifies a successful application of medicinal chemistry principles to achieve a potent GPR40 agonist with a favorable pharmacokinetic profile. middlebury.edu

Research has revealed a more complex pharmacology for the GPR40/FFA1 receptor than initially anticipated, with evidence pointing to the existence of multiple allosteric binding sites. biorxiv.orgnih.govnih.govguidetomalariapharmacology.org This discovery has opened new avenues for ligand design, moving beyond purely orthosteric agonists.

Initially, it was assumed that fatty acids and synthetic agonists bound to a single site. nih.gov However, detailed radioligand binding studies using compounds like AMG-837 and AM-1638 demonstrated that they bind allosterically with respect to each other and to the endogenous fatty acid, docosahexaenoic acid (DHA). nih.govmdpi.com These findings suggest the presence of at least three distinct, allosterically linked binding sites on the FFA1 receptor. biorxiv.orgnih.gov

This has led to the classification of GPR40 ligands into different categories:

Partial Agonists: Compounds like AMG-837 are considered partial agonists. nih.govplos.orgsemanticscholar.orgchemicalprobes.org Their effects are significantly diminished by mutations of the key arginine residues (Arg183 and Arg258). nih.gov

Full Agonists/Ago-Allosteric Modulators (Ago-PAMs): Other compounds, such as AM-1638, act as full agonists or Ago-PAMs. frontiersin.orgnih.gov They bind to a different site than the partial agonists and can exhibit positive cooperativity, enhancing the effect of partial agonists. frontiersin.orgnih.govresearchgate.net Interestingly, the potency of these Ago-PAMs is less affected by mutations in the arginine residues, indicating a different binding mode. nih.gov

The exploration of these allosteric sites and the structure-activity relationships of ligands that bind to them is an active area of research. Understanding the nuances of how different ligands interact with these sites is crucial for designing future GPR40 modulators with tailored pharmacological profiles.

Computational Approaches in Ligand Design and SAR Analysis

Computational methods have become indispensable tools in the design and analysis of GPR40/FFA1 agonists, providing valuable insights into receptor-ligand interactions and guiding synthetic efforts.

Molecular docking simulations have been instrumental in understanding how ligands like AMG-837 bind to the GPR40 receptor. acs.orgnih.govresearchgate.net The availability of the crystal structure of the human GPR40 receptor in complex with the agonist TAK-875 has provided a high-resolution template for these studies. nih.govresearchgate.netnih.govresearchgate.net

Key findings from docking studies include:

Confirmation of the crucial hydrogen bonding between the carboxylic acid headgroup of agonists and the arginine residues Arg183 and Arg258, as well as tyrosine residues Tyr91 and Tyr240. acs.org

Identification of a small side-pocket near Ala182 and Leu186 that accommodates the alkyne moiety of agonists like AMG-837, explaining their increased potency. acs.orgnih.gov

Modeling has helped to rationalize the observed structure-activity relationships by visualizing how different chemical modifications affect the binding orientation and interactions within the active site. researchgate.net

These computational models allow researchers to predict the binding modes of novel compounds, prioritize synthetic targets, and design molecules with improved affinity and selectivity. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop mathematical models that correlate the chemical structures of GPR40/FFA1 agonists with their biological activities. arabjchem.orgnih.govfrontiersin.org These models use various physicochemical and structural descriptors to predict the potency of new compounds. arabjchem.org

QSAR studies on GPR40 agonists have highlighted the importance of descriptors related to:

Solvent Accessible Surface Area: This descriptor relates to how the molecule interacts with its environment and has been shown to be significant for biological activity. arabjchem.org

By applying machine-learning algorithms, such as deep neural networks, to large datasets of known GPR40 agonists, researchers are developing more sophisticated QSAR models to accelerate the discovery of novel and more effective therapeutic agents. nih.govfrontiersin.org These in silico approaches are cost-effective strategies for exploring new chemical space and refining lead compounds. nih.gov

Advanced Research Methodologies and Applications of Amg 837 Calcium Hydrate

High-Throughput Screening (HTS) Strategies for Identification and Optimization

The discovery of AMG-837 originated from a high-throughput screening campaign designed to identify agonists of the GPR40 receptor. plos.orgnih.gov Initial screening identified a lead series of β-substituted phenylpropanoic acids. plos.org Subsequent lead optimization efforts, a common strategy in drug discovery, led to the development of AMG-837, which features an alkyne group at the β-position and a substituted biaryl group that enhances its potency for GPR40. semanticscholar.orgplos.org

The HTS and optimization phases utilized various cell-based functional assays to characterize compound activity. Because GPR40 couples to the Gαq class of G-proteins, assays measuring downstream signaling events were employed. plos.orgnih.gov These included assays for second messengers such as inositol (B14025) phosphate (B84403) and intracellular calcium. semanticscholar.orgplos.org Specifically, changes in intracellular calcium levels were monitored using the Ca2+-sensitive bioluminescent reporter, aequorin, in cell lines engineered to express the GPR40 receptor. semanticscholar.orgplos.org Such HTS strategies allow for the rapid evaluation of large compound libraries to identify and refine molecules with desired pharmacological activity. More recently, HTS techniques have been employed to explore new applications for existing compounds, identifying AMG-837 Calcium Hydrate (B1144303) as a potential inhibitor of Brucella by targeting the protein BacA. patsnap.com

Biophysical and Spectroscopic Techniques for Characterizing Ligand-Target Interactions

A variety of biophysical and spectroscopic techniques have been essential in characterizing the interaction between AMG-837 and its target receptor, GPR40. These methods provide detailed insights into the potency, efficacy, and binding characteristics of the ligand.

Key techniques and findings include:

[³⁵S]-GTPγS Binding Assays: This assay measures the activation of G-proteins upon agonist binding to the receptor. In cell membranes overexpressing human GPR40, AMG-837 was shown to stimulate [³⁵S]-GTPγS binding with a half-maximal effective concentration (EC₅₀) of 1.5 ± 0.1 nM, indicating potent G-protein activation. plos.orgnih.gov

Calcium Flux Assays: As GPR40 activation leads to an increase in intracellular calcium, measuring this flux is a direct indicator of agonist activity. Using an aequorin-based bioluminescent assay, AMG-837 stimulated Ca²⁺ flux with EC₅₀ values of 13.5 nM, 22.6 nM, and 31.7 nM for human, mouse, and rat GPR40 receptors, respectively. medchemexpress.com These assays confirmed its role as a potent partial agonist. semanticscholar.orgnih.gov

Inositol Phosphate (IP) Accumulation Assays: This method quantifies the production of the second messenger inositol phosphate following Gαq activation. AMG-837 stimulated IP accumulation in a GPR40-expressing cell line with an EC₅₀ of 7.8 ± 1.2 nM, consistent with its potency in GTPγS binding assays. plos.org

Radioligand Binding Assays: Competition binding experiments using radiolabeled [³H]AMG-837 are used to determine the binding affinity of other compounds and to characterize the binding site. acs.org AMG-837 itself inhibits the binding of its radiolabeled form with a pIC₅₀ of 8.13 at the human FFA1 receptor. medchemexpress.com

These complimentary biophysical methods are crucial for validating the molecular interactions between a ligand and its target. researchgate.net

Table 1: In Vitro Activity of AMG-837

Assay Type Species/Cell Line Target Result (EC₅₀ / pIC₅₀) Reference
[³⁵S]-GTPγS Binding A9_GPR40 Cell Line Human GPR40 1.5 ± 0.1 nM nih.gov, plos.org
Calcium Flux (Aequorin) CHO Cells Human GPR40 13.5 nM medchemexpress.com
Calcium Flux (Aequorin) CHO Cells Mouse GPR40 22.6 nM medchemexpress.com
Calcium Flux (Aequorin) CHO Cells Rat GPR40 31.7 nM medchemexpress.com
Inositol Phosphate Accumulation A9_GPR40 Cell Line Human GPR40 7.8 ± 1.2 nM plos.org
Insulin (B600854) Secretion Isolated Mouse Islets Mouse GPR40 142 ± 20 nM medchemexpress.com, semanticscholar.org
Radioligand Binding Inhibition Human FFA1 Receptor Human FFA1 8.13 (pIC₅₀) medchemexpress.com

Analytical Methodologies for Quantification in Research Samples (e.g., Cell Lysates, Animal Tissues)

Accurate quantification of AMG-837 in biological matrices is critical for pharmacokinetic studies and for correlating compound concentration with biological activity. The primary analytical method for quantifying AMG-837 in plasma samples involves liquid chromatography, likely coupled with mass spectrometry (LC-MS), a standard for bioanalytical quantification. semanticscholar.orgnih.gov

In preclinical studies, concentrations of AMG-837 in plasma were determined using a calibration curve, achieving a lower limit of quantitation of 1 ng/mL. semanticscholar.orgnih.gov This level of sensitivity is necessary to accurately define the pharmacokinetic profile of the compound. For instance, following a single 0.5 mg/kg oral dose in rats, this methodology determined that AMG-837 has excellent oral bioavailability (84%) and reaches a maximum total plasma concentration (Cmax) of 1.4 µM. plos.orgnih.gov Furthermore, High-Performance Liquid Chromatography (HPLC) assays have been utilized to assess the purity of AMG-837 and to detect the accumulation of degradation products, such as a methyl ketone impurity, in aged samples. lookchem.com

AMG-837 Calcium Hydrate as a Chemical Probe in Biological Systems

Beyond its potential therapeutic applications, AMG-837 serves as a valuable chemical probe for dissecting the biology of its target receptor, GPR40. chemicalprobes.org Its selectivity and well-characterized pharmacology make it a suitable tool for exploring receptor function in various biological contexts. chemicalprobes.org

This compound is classified as a click chemistry reagent. medchemexpress.commedchemexpress.eu Its chemical structure incorporates an alkyne group, which is a key functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com This reaction is a cornerstone of click chemistry, known for its high efficiency and specificity.

The presence of the alkyne handle allows researchers to attach AMG-837 to reporter molecules (like fluorescent dyes or biotin) that contain a complementary azide (B81097) group. This capability is instrumental for target identification and profiling. For example, a biotinylated version of AMG-837 could be used to isolate its binding partners from cell lysates, confirming GPR40 as its primary target and potentially identifying novel off-target interactions. This approach is valuable for validating a compound's mechanism of action and ensuring its selectivity. researchgate.net

AMG-837 is a powerful tool for mapping the GPR40 signaling pathway and understanding its physiological consequences. semanticscholar.org By selectively activating GPR40, it allows researchers to trace the downstream effects. Studies have used AMG-837 to demonstrate that GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. chemicalprobes.orgsemanticscholar.org Experiments on isolated primary mouse islets treated with AMG-837 showed a dose-dependent increase in insulin secretion, confirming the direct link between GPR40 activation and this crucial physiological response. semanticscholar.orgmedchemexpress.com

Furthermore, in vivo studies in animal models like Sprague-Dawley and Zucker fatty rats have utilized AMG-837 to probe the role of the GPR40 pathway in systemic glucose homeostasis. nih.govresearchgate.net Administration of the compound before a glucose challenge led to increased insulin levels and improved glucose tolerance. nih.govmedchemexpress.com By comparing the effects of AMG-837 in wild-type versus GPR40 knockout mice, researchers can confirm that the observed effects on glucose metabolism are indeed mediated by the GPR40 receptor, solidifying its role in the signaling pathway. chemicalprobes.org These mechanistic studies are fundamental to validating GPR40 as a target for metabolic diseases. nih.gov

Emerging Research Avenues and Future Directions for Amg 837 Calcium Hydrate

Exploration of Novel Biological Activities and Repurposing Potential (e.g., Anti-Brucella Activity)

Beyond its metabolic applications, the therapeutic potential of AMG-837 Calcium Hydrate (B1144303) is being explored in other domains, most notably in infectious diseases. Recent high-throughput screening studies have identified it as a potent inhibitor of Brucella, the bacterium responsible for brucellosis, a widespread zoonotic disease. patsnap.comresearchgate.net

This anti-Brucella activity is predicated on the compound's ability to bind strongly to BacA, a protein crucial for the survival of Brucella within host macrophages. patsnap.com Mutants of the bacteria lacking BacA show a significantly reduced survival rate. patsnap.com In both in vitro and cellular models, AMG-837 Calcium Hydrate was shown to effectively eliminate intracellular bacteria at a concentration of 16 μg/mL. patsnap.com These findings suggest a promising new application for AMG-837 as a repurposed therapeutic agent for brucellosis, offering a novel mechanism to combat this challenging pathogen. patsnap.com

Table 1: Investigational Anti-Brucella Activity of this compound

ParameterFindingSource
Target Protein BacA patsnap.com
Mechanism Strong binding to BacA, inhibiting bacterial survival in macrophages. patsnap.com
Effective Concentration 16 μg/mL for elimination of intracellular bacteria. patsnap.com
Implication Potential for drug repurposing as a therapeutic for brucellosis. patsnap.comresearchgate.net

Conceptual Advancement of GPR40/FFA1 Agonism in Broader Biological Contexts

The role of GPR40 extends far beyond pancreatic β-cells, with its expression noted in various tissues, including the brain, immune cells, and vascular endothelium. patsnap.commdpi.com This widespread expression has broadened the scientific inquiry into the therapeutic potential of GPR40 agonists for a range of conditions. Research now suggests applicability for GPR40 agonists in obesity, non-alcoholic steatohepatitis (NASH), inflammatory bowel diseases, and even neurodegenerative diseases like Alzheimer's. patsnap.comfrontiersin.org

The anti-inflammatory properties of GPR40 activation are a key area of this expanded interest. mdpi.comfrontiersin.org For example, studies using the dual GPR40/GPR120 agonist GW9508 have demonstrated a reduction in alveolar bone loss and periodontal inflammation in mouse models of metabolic syndrome-exacerbated periodontitis. mdpi.comnih.gov In vascular endothelial cells, the GPR40 agonist LY2922470 was found to significantly reduce lipopolysaccharide (LPS)-mediated inflammation by inhibiting NF-κB activation. e-dmj.org Furthermore, preliminary research using bioinformatics tools and animal experiments has pointed to a potential role for GPR40 agonists in promoting hair growth. patsnap.com These findings collectively advance the concept of GPR40 agonism from a purely metabolic intervention to a multifaceted therapeutic strategy with potential anti-inflammatory, neuroprotective, and regenerative applications. patsnap.comfrontiersin.org

Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Dissection

The elucidation of AMG-837's mechanism of action and the broader effects of GPR40 agonism has been facilitated by the development of increasingly sophisticated research models. These models allow for detailed mechanistic dissection of receptor signaling and physiological responses.

In vitro models are foundational to this research. They include:

Recombinant Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or A9 cells expressing human, rat, or mouse GPR40, are widely used. plos.orgplos.org These systems are instrumental for initial characterization, enabling assays that measure downstream signaling events like intracellular calcium flux, inositol (B14025) monophosphate (IP1) accumulation, and β-arrestin recruitment. plos.orgacs.org

Primary Cell Cultures: Isolated primary cells provide a more physiologically relevant context. The use of isolated primary mouse or rat pancreatic islets has been crucial for demonstrating that agonists like AMG-837 potentiate glucose-stimulated insulin (B600854) secretion (GSIS) directly at the β-cell. plos.orgresearchgate.net

Ex vivo models bridge the gap between cell culture and whole-organism studies:

Isolated Perfused Organs: The isolated perfused rat small intestine model, for instance, has been used to study the effect of GPR40 agonists, including AMG-837, on the secretion of incretin (B1656795) hormones like GLP-1. frontiersin.org This model helped demonstrate that agonists likely need to be absorbed to stimulate enteroendocrine L-cells from the basolateral side. frontiersin.org

Tissue Explants: Colonic crypt cultures from wild-type and GPR40 knockout mice serve as a valuable ex vivo system to compare the efficacy of different agonists on incretin release and to confirm on-target effects. nih.gov

These models, often used in conjunction with GPR40 knockout mice for target validation, have been essential in differentiating the nuanced pharmacology of partial agonists like AMG-837 from other classes of GPR40 modulators. chemicalprobes.orgplos.org

Integration of Multi-Omics Data to Elucidate Downstream Effects of GPR40 Agonism

A complete understanding of the biological consequences of GPR40 activation requires looking beyond single signaling pathways. The integration of multi-omics data—such as transcriptomics, proteomics, and metabolomics—represents a key future direction for elucidating the full spectrum of downstream effects of agonists like AMG-837. dovepress.com

Current research has already mapped out key downstream signaling cascades initiated by GPR40 activation. It is well-established that GPR40 primarily couples to the Gαq/11 protein. mdpi.comdiabetesjournals.org This triggers phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com This cascade results in increased intracellular calcium, which is a critical step in insulin secretion. mdpi.comdiabetesjournals.org However, some GPR40 agonists, particularly a class known as AgoPAMs, can also engage Gαs signaling, which is linked to more robust incretin secretion. frontiersin.orgsemanticscholar.org Furthermore, pathways involving β-arrestin and protein kinase D (PKD) have also been implicated. acs.org

While these pathways are defined, a multi-omics approach could provide an unbiased, system-wide view of the changes induced by GPR40 agonism. For example:

Transcriptomics could identify entire networks of genes whose expression is altered in pancreatic islets or endothelial cells following treatment with AMG-837.

Proteomics could quantify changes in protein expression and post-translational modifications, revealing novel effector proteins downstream of Gαq or β-arrestin.

Metabolomics could map the global shifts in cellular metabolites, linking receptor activation to broader changes in cellular energy status and lipid metabolism. dovepress.com

Integrated analysis of these datasets could uncover previously unknown connections, such as how GPR40 signaling crosstalks with other metabolic or inflammatory pathways. nih.gov This approach holds the potential to identify novel biomarkers of drug response and to better understand the molecular basis for the diverse biological activities, from metabolic control to anti-inflammatory effects, attributed to GPR40 agonists. dovepress.com

Q & A

Q. What are the primary pharmacological mechanisms of AMG-837 Calcium Hydrate in modulating insulin secretion?

AMG-837 acts as a GPR40/FFA1 partial agonist, stimulating glucose-dependent insulin secretion through two pathways:

  • Gq-PLCβ signaling : Activates intracellular calcium release via IP3 receptors and L-type calcium channels .
  • β-arrestin-mediated mechanisms : Enhances receptor internalization and insulinotropic effects independent of Gq signaling . Methodological Note: To validate these pathways, use CHO cells expressing human GPR40 for calcium flux assays (EC50 = 13.5 nM ) and siRNA knockdown of β-arrestin2 in rodent islets to isolate pathway contributions .

Q. What in vitro assays are standard for evaluating GPR40 agonism?

Key assays include:

  • Calcium flux assays : Measure intracellular Ca²⁺ mobilization in CHO-K1 cells transfected with human GPR40 (EC50 = 13–14 nM) .
  • Radioligand binding assays : Quantify competitive inhibition of [³H]AMG-837 binding to human FFA1 receptors (pIC50 = 8.13) .
  • Insulin secretion assays : Use isolated rodent or human pancreatic islets under glucose-stimulated conditions .

Q. How to determine the purity and stability of this compound in experimental settings?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λmax = 253 nm) and ≥98% purity criteria .
  • Stability : Store at -20°C in moisture-proof, light-protected containers; monitor solubility in DMSO (≥42 mg/mL) and avoid repeated freeze-thaw cycles .

Q. What animal models are validated for studying AMG-837's acute glucose-lowering effects?

  • Normal Sprague-Dawley rats : Assess acute postprandial glucose reduction (0.03–0.3 mg/kg oral dosing) .
  • Zucker fatty rats : Evaluate sustained glucose homeostasis improvements after 21-day chronic dosing .

Advanced Research Questions

Q. How to design experiments to resolve discrepancies between in vitro potency (EC50) and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite activity (e.g., CYP3A4/2C9 metabolism) in plasma using LC-MS/MS .
  • Species-specific receptor affinity : Compare rodent vs. human GPR40 binding kinetics to explain interspecies variability .
  • Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align EC50 values with effective plasma concentrations .

Q. What methodological considerations are critical when analyzing β-arrestin-mediated signaling versus Gq-dependent pathways?

  • Pathway inhibitors : Use Gq inhibitor YM-254890 or PLCβ inhibitor U73122 to block Gq signaling .
  • β-arrestin knockdown : siRNA-mediated silencing in β-cell lines or islets to isolate β-arrestin contributions .
  • Bias factor calculation : Quantify ligand bias using operational model analyses of calcium flux vs. β-arrestin recruitment .

Q. How to address hepatotoxicity concerns observed in preclinical studies?

  • Metabolite screening : Identify toxic metabolites (e.g., reactive intermediates) via liver microsome assays and CYP inhibition profiling .
  • Structural analogs : Synthesize derivatives with reduced CYP affinity (e.g., modify sulfonyl or trifluoromethyl groups) .
  • In vitro toxicity models : Use HepG2 cells or primary hepatocytes to assess mitochondrial dysfunction and oxidative stress .

Q. What strategies optimize protocols for detecting AMG-837 metabolites in biofluids?

  • Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate metabolites .
  • Analytical method : LC-MS/MS with deuterated internal standards (e.g., d4-AMG-837) for quantification .
  • Cross-species validation : Compare metabolite profiles in rodent plasma vs. human liver microsomes .

Q. How to design long-term studies assessing pancreatic β-cell function preservation?

  • Endpoints : Monitor fasting insulin, HOMA-β indices, and histopathology of islet architecture in Zucker diabetic fatty (ZDF) rats .
  • Control groups : Compare with TAK-875 (Fasiglifam), a GPR40 agonist with known efficacy but hepatotoxicity risks .
  • Dynamic testing : Perform hyperglycemic clamps and arginine stimulation tests to evaluate β-cell responsiveness .

Q. What experimental approaches validate the selectivity of AMG-837 against related GPCRs (e.g., FFA2/FFA3)?

  • Broad-spectrum receptor panels : Use competitive binding assays against FFA2/FFA3, GPR120, and other lipid-sensing GPCRs .
  • Functional selectivity assays : Measure cAMP or β-arrestin recruitment in cells expressing off-target receptors .
  • Computational docking : Perform molecular dynamics simulations to predict binding affinity to non-target receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.